molecular formula C14H16N2O2 B2921902 4-(6-Amino-4-hydroxy-2-methyl-quinolin-3-yl)-butan-2-one CAS No. 37062-87-6

4-(6-Amino-4-hydroxy-2-methyl-quinolin-3-yl)-butan-2-one

Cat. No. B2921902
CAS RN: 37062-87-6
M. Wt: 244.294
InChI Key: KPXPUAOOEMFAQW-UHFFFAOYSA-N
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Description

4-(6-Amino-4-hydroxy-2-methyl-quinolin-3-yl)-butan-2-one, or 4-AHMQ, is a synthetic organic compound. It is an aminohydroxy quinoline derivative and is used in a variety of scientific research applications. It is a useful reagent for the synthesis of compounds, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Fluorescence Sensing and Chemical Detection

Quinoline derivatives are extensively studied for their fluorescence sensing properties, particularly for metal ions. For instance, two positional isomers based on quinoline structures were synthesized to explore their fluorescence sensing capabilities for Al³⁺ and Zn²⁺ ions. These compounds exhibit significant fluorescence enhancement upon binding with these ions, making them effective dual fluorescence chemosensors. The sensing mechanism is attributed to the photo-induced electron transfer (PET) process, and the compounds can form 1:1 complexes with the metal ions, indicating their potential in environmental monitoring and biological imaging studies (Hazra et al., 2018).

Green Chemistry and Synthesis

A green and efficient method for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives via a one-pot condensation process exemplifies the application of quinoline derivatives in sustainable chemistry. This method highlights operational simplicity, mild conditions, and minimal environmental impact, suggesting its utility in developing pharmaceuticals and organic materials with reduced ecological footprints (Lei et al., 2011).

Corrosion Inhibition

Quinoline derivatives also find applications in material science as corrosion inhibitors for metals. A study on the effect of quinoline-based compounds on mild steel corrosion in hydrochloric acid solutions demonstrated that these compounds act as effective corrosion inhibitors. Their performance is attributed to the adsorption mechanism, which forms a protective layer on the metal surface, thereby preventing corrosion. This application is crucial for extending the life of metal structures and components in industrial settings (Khattabi et al., 2019).

properties

IUPAC Name

6-amino-2-methyl-3-(3-oxobutyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8(17)3-5-11-9(2)16-13-6-4-10(15)7-12(13)14(11)18/h4,6-7H,3,5,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXPUAOOEMFAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)N)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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